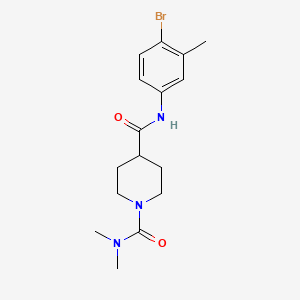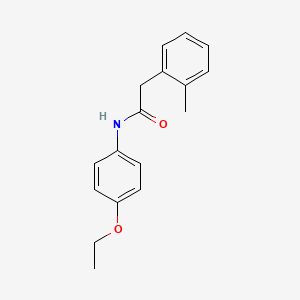![molecular formula C14H20N2O4S B5324941 N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide, also known as N-(4-morpholinylphenyl)-N-methyl-ethanesulfonamide (MPES), is a compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and is commonly used as a tool compound to study the role of various proteins and enzymes in biological systems.
Mecanismo De Acción
The mechanism of action of MPES involves the inhibition of the target enzyme or protein by binding to its active site. MPES binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, MPES has been shown to inhibit the activity of various ion channels and transporters by binding to their respective binding sites.
Biochemical and Physiological Effects:
MPES has been shown to have various biochemical and physiological effects. It has been shown to reduce the rate of bone resorption in vitro, indicating its potential as a therapeutic agent for bone-related diseases. MPES has also been shown to reduce the production of aqueous humor in the eye, indicating its potential as a treatment for glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPES in lab experiments include its high selectivity and potency towards its target enzyme or protein. MPES also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, the limitations of using MPES in lab experiments include its limited solubility in aqueous solutions and its potential to inhibit other enzymes and proteins that are structurally similar to its target.
Direcciones Futuras
There are several future directions for the use of MPES in scientific research. One potential direction is the development of MPES derivatives with improved solubility and selectivity towards its target enzyme or protein. Another potential direction is the use of MPES as a therapeutic agent for various diseases such as glaucoma and bone-related diseases. Additionally, MPES can be used as a tool compound to study the role of various ion channels and transporters in biological systems.
Métodos De Síntesis
The synthesis of MPES involves the reaction of 4-(morpholin-4-ylcarbonyl)benzenesulfonyl chloride with N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamidemethyl ethylenediamine in the presence of a base. The resulting compound is then purified using column chromatography to obtain MPES in a pure form.
Aplicaciones Científicas De Investigación
MPES has been extensively used in scientific research for its ability to selectively inhibit certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. MPES has also been used as a tool compound to study the role of various ion channels and transporters in biological systems.
Propiedades
IUPAC Name |
N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15(2)13-6-4-12(5-7-13)14(17)16-8-10-20-11-9-16/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIMCCGHNILOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)

![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,2-diol](/img/structure/B5324923.png)

![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)